4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitropyrazole with cyclopentylamine, followed by cyclization with formamidine acetate . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki coupling reactions, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Antimicrobial Research: The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Biological Studies: It is used in research to understand its effects on cell cycle regulation and apoptosis induction in cancer cells.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of CDKs and preventing their activity . This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the kinase active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine is unique compared to other pyrazolo[3,4-d]pyrimidine derivatives due to its specific substitution pattern, which enhances its biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with varying substitutions that exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related scaffold with potential anticancer properties.
The uniqueness of this compound lies in its specific interactions with molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
21253-99-6 |
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Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c11-9-8-5-14-15(7-3-1-2-4-7)10(8)13-6-12-9/h5-7H,1-4H2 |
InChI Key |
VPHBDMYEYMERED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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